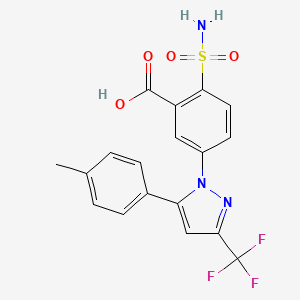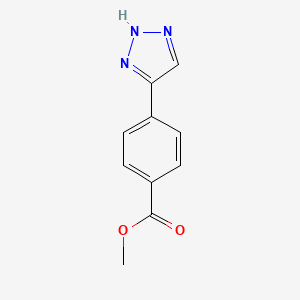
Methyl 4-(2H-triazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, materials science, and chemical biology. The structure of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate consists of a benzoate group attached to a 1,2,3-triazole ring, which imparts unique chemical properties to the molecule.
準備方法
The synthesis of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for synthesizing 1,2,3-triazole derivatives. The general synthetic route involves the reaction of an azide precursor with an alkyne derivative in the presence of a copper catalyst . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
化学反応の分析
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . For example, the compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease .
類似化合物との比較
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar structure but contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole: This compound has a similar triazole ring but with different substituents, leading to different biological activities.
The uniqueness of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
796034-28-1 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC名 |
methyl 4-(2H-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-6-11-13-12-9/h2-6H,1H3,(H,11,12,13) |
InChIキー |
GYNFUJOSHSULDF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


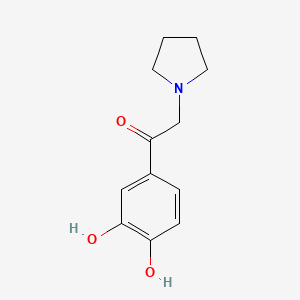
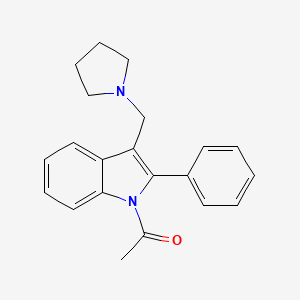
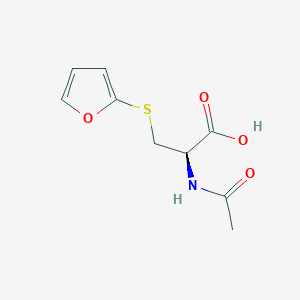
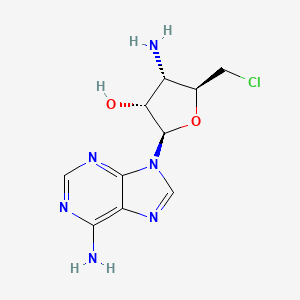
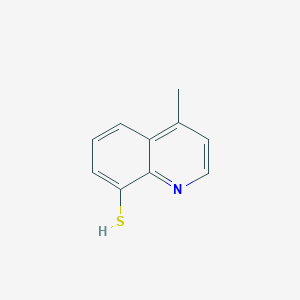
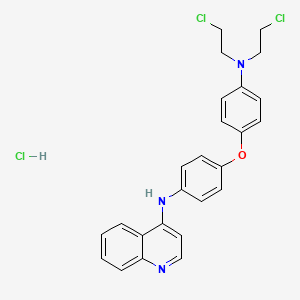
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12902440.png)
![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
![Benzamide, N-[3-benzoyl-2-oxo-4-(1-pyrrolidinyl)-2H-pyran-6-yl]-](/img/structure/B12902458.png)
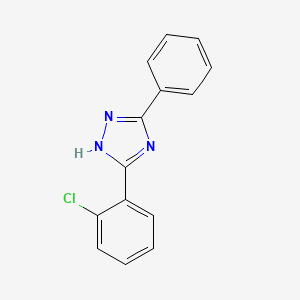
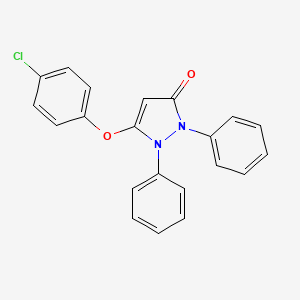
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
